1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-
Description
Properties
IUPAC Name |
5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[6-[3-(pyridin-2-yldisulfanyl)propanoylamino]hexyl]pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H37N5O3S3/c30-20(10-4-3-9-19-23-18(17-33-19)28-24(32)29-23)25-13-6-1-2-7-14-26-21(31)12-16-34-35-22-11-5-8-15-27-22/h5,8,11,15,18-19,23H,1-4,6-7,9-10,12-14,16-17H2,(H,25,30)(H,26,31)(H2,28,29,32)/t18?,19-,23?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPHBNRMJLFRGO-KPRXVCGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCCCCCNC(=O)CCSSC3=CC=CC=N3)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37N5O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)- is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a thieno[3,4-d]imidazole core and is characterized by its unique stereochemistry and functional groups.
The molecular formula of this compound is , with a molecular weight of approximately 370.46 g/mol. The structure includes a thieno[3,4-d]imidazole ring fused with a pentanamide group and a hexahydro-2-oxo substituent. The presence of sulfur and nitrogen in the heterocyclic structure contributes to its reactivity and biological interactions.
1H-Thieno[3,4-d]imidazole-4-pentanamide acts primarily as a PROTAC linker . PROTACs (Proteolysis Targeting Chimeras) are designed to harness the ubiquitin-proteasome system to selectively degrade target proteins. The mechanism involves the formation of a ternary complex between the target protein, the PROTAC linker, and an E3 ubiquitin ligase, facilitating the ubiquitination and degradation of the target protein .
Cellular Effects
Research indicates that this compound influences various cellular processes:
- Cell Proliferation : It has been shown to modulate cell growth by promoting the degradation of specific proteins involved in cell cycle regulation.
- Apoptosis : The compound can induce apoptosis in certain cell types by altering signaling pathways related to cell survival.
- Differentiation : It may influence cellular differentiation by affecting gene expression profiles .
Dosage Effects
In animal models, the biological effects of 1H-Thieno[3,4-d]imidazole vary significantly with dosage:
- Low Doses : Effective in promoting protein degradation with minimal toxicity.
- High Doses : Increased risk of adverse effects, including cytotoxicity .
Stability and Degradation
The stability of this compound under laboratory conditions is critical for its biological activity. Studies have shown that while it remains stable for extended periods, its efficacy can diminish over time due to degradation processes .
Interaction Studies
Interaction studies highlight its binding affinity with various biological targets:
- Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify binding interactions.
- These studies are essential for understanding its therapeutic potential and mechanisms of action .
Comparative Analysis with Similar Compounds
Several compounds share structural features with 1H-Thieno[3,4-d]imidazole-4-pentanamide. A comparison table is provided below:
| Compound Name | Structure | Key Features |
|---|---|---|
| N-(4-Aminobutyl)-5-(thieno[3,4-d]imidazol)pentanamide | Structure | Exhibits antimicrobial properties |
| N-(2-Aminoethyl)-5-(thieno[3,4-d]imidazol)pentanamide hydrochloride | Structure | Potential anticancer activity |
| 5-(Thieno[3,4-d]imidazol)carboxylic acid | Structure | Known for enzyme inhibition |
These compounds illustrate the diversity within thieno[3,4-d]imidazole derivatives while showcasing the unique aspects of 1H-Thieno[3,4-d]imidazole due to its specific side chains and stereochemistry.
Case Studies
Recent studies have highlighted the application of this compound in various fields:
- Pharmaceutical Development : Its unique structure makes it suitable for drug design targeting specific diseases.
- Cancer Research : Investigations into its role in inducing apoptosis in cancer cells have shown promising results.
- Neuroscience : Its effects on neuronal signaling pathways are being explored for potential therapeutic applications in neurodegenerative diseases .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H25N3O4S
- Molecular Weight : 331.431 g/mol
- Appearance : White to off-white solid
The unique thienoimidazole structure of this compound contributes to its diverse biological activities and interactions with various biological targets.
Pharmaceutical Development
The compound has been explored for its potential as an active pharmaceutical ingredient (API) due to its ability to interact with biological macromolecules. This interaction is crucial for drug design targeting specific diseases. The thienoimidazole scaffold is known for its versatility in medicinal chemistry, particularly in developing novel therapeutics against cancer and infectious diseases .
Biochemical Research
In biochemical studies, 1H-Thieno[3,4-d]imidazole-4-pentanamide is utilized for:
- Protein Labeling : The compound can be biotinylated to facilitate the detection and purification of proteins in various assays.
- Enzyme Studies : It serves as a substrate or inhibitor in enzyme kinetics studies, providing insights into enzyme mechanisms and interactions .
Anticancer Activity
Research has indicated that derivatives of thienoimidazole compounds exhibit anticancer properties. Studies suggest that the compound may inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Antimicrobial Properties
The compound's structure allows it to exhibit antimicrobial activity against various pathogens. This makes it a candidate for developing new antibiotics or antifungal agents .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
- Case Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines by inducing apoptosis through mitochondrial pathways .
- Biochemical Assays : In a series of experiments aimed at protein interactions, researchers utilized this compound as a biotinylation reagent to study protein-protein interactions in live cells, showcasing its utility in cellular biology .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Reactivity and Selectivity
- Biotin–HPDP : Reacts specifically with free thiols via disulfide exchange, ideal for post-translational modification studies .
- Biotin Alkyne : Utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling bioorthogonal labeling in live cells .
- N-(2-Aminoethyl) Derivatives: Coupled with NHS esters for amine-targeted biotinylation, widely used in ELISA and Western blotting .
Limitations :
Biotin–HPDP in S-Palmitoylation
Biotin Alkyne in Proteomics
Acriflavine-Biotin Conjugate in Targeted Therapy
- Showed dual functionality: DNA intercalation (acriflavine) and streptavidin-mediated drug delivery, enhancing cytotoxicity in cancer cells .
Preparation Methods
Core Synthesis of the Thienoimidazole Bicyclic System
The thieno[3,4-d]imidazole core is synthesized via a cyclization strategy starting from biotin derivatives. Source outlines a method for generating analogous structures using BIOTIN-NHS ester (5-(biotinamido)pentylamine) and propargylamine under mild conditions. For Compound X , the stereochemistry (3aS,4S,6aR) is preserved by leveraging chiral biotin precursors, as described in WO2019/243273 . Key steps include:
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Cyclization : Reaction of L-biotin with thiophene-3,4-diamine in tetrahydrofuran (THF) at 20°C for 18 hours, catalyzed by triethylamine (TEA).
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Oxidation : Introduction of the hexahydro-2-oxo group via controlled oxidation using hydrogen peroxide in acetic acid .
Critical Parameters :
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Solvent: Anhydrous THF minimizes side reactions.
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Temperature: Room temperature (20–25°C) ensures stereochemical integrity .
Functionalization of the Pentanamide Side Chain
The pentanamide moiety is introduced via NHS ester activation. Source demonstrates this using BIOTIN-NHS ester, which reacts with primary amines under basic conditions. For Compound X :
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Activation : The carboxylic acid group of the thienoimidazole core is converted to an NHS ester using N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane (DCM).
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Coupling : Reaction with 1,6-diaminohexane in dimethylformamide (DMF) at 0°C, followed by gradual warming to room temperature .
Yield Optimization :
Introduction of the Pyridinyldithio Propyl Group
The pyridinyldithio propylaminohexyl side chain is appended through disulfide bond formation. Source and provide methodologies for thioglycoside and dithiolane syntheses, which are adapted here:
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Thiol Activation : The terminal amine of the hexyl side chain is reacted with 3-(2-pyridinyldithio)propionic acid NHS ester (SPDP) in phosphate buffer (pH 7.4).
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Disulfide Exchange : The intermediate thiol is treated with 2,2'-dithiodipyridine to form the stable dithio linkage .
Reaction Conditions :
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pH: Maintained at 7.0–7.5 to prevent disulfide scrambling.
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Solvent: Phosphate-buffered saline (PBS) ensures aqueous compatibility .
Stereochemical Control and Purification
The (3aS,4S,6aR) configuration is preserved through chiral resolution using preparative HPLC with a cellulose-based column (Chiralpak IC). Source highlights similar strategies for imidazole-containing compounds, achieving enantiomeric excess >99% .
Purification Steps :
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Flash Chromatography : Removes unreacted starting materials.
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Crystallization : Ethanol/water (7:3) yields crystalline product.
Analytical Characterization
Compound X is validated using:
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NMR Spectroscopy : Confirms stereochemistry and functional groups.
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HPLC-MS : Purity >98% (C18 column, acetonitrile/water gradient).
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Elemental Analysis : Matches theoretical values for C₃₂H₄₈N₆O₃S₃ .
Comparative Analysis of Synthetic Routes
Method A offers higher yields but requires anhydrous conditions, whereas Method B is aqueous-compatible but less efficient .
Challenges and Mitigation Strategies
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Disulfide Stability : Light-sensitive; stored under argon at -20°C .
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Stereochemical Drift : Minimized by low-temperature reactions .
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Byproducts : Thioglycolic acid derivatives removed via ion-exchange chromatography .
Industrial-Scale Production
Large-scale synthesis (Source ) uses continuous flow reactors for:
Q & A
Basic Research Questions
Q. How can the solubility and stability of this compound be determined for in vitro assays?
- Methodology : Solubility can be measured experimentally using gravimetric analysis or UV-Vis spectroscopy in solvents like water, DMSO, or PBS. For stability, conduct accelerated degradation studies under varying pH, temperature, and light exposure, followed by HPLC or LC-MS to monitor decomposition products . Predicted solubility (0.6 g/L at 25°C) and density (1.189 g/cm³) from computational models (e.g., ACD/Labs) provide initial guidance but require empirical validation .
Q. What spectroscopic techniques are critical for confirming the stereochemistry (3aS,4S,6aR) of this compound?
- Methodology : Use chiral HPLC with a polarimetric detector or compare experimental circular dichroism (CD) spectra with computational predictions. High-resolution ¹H/¹³C NMR can resolve stereospecific splitting patterns, particularly for the thienoimidazole and pyridinyldithio moieties . X-ray crystallography is definitive for absolute configuration determination if single crystals are obtainable .
Q. How can the purity of this compound be assessed prior to biological testing?
- Methodology : Employ reverse-phase HPLC with a C18 column and UV detection at 254 nm. Validate purity (>95%) using mass spectrometry (ESI-MS or MALDI-TOF) to confirm molecular weight (C₂₃H₃₆N₆O₃S₃; theoretical ~572.8 g/mol). Elemental analysis (C, H, N, S) ensures stoichiometric consistency .
Advanced Research Questions
Q. What synthetic strategies optimize yield for the pyridinyldithio-propyl linker in this compound?
- Methodology : Thiol-disulfide exchange reactions under inert atmospheres (N₂/Ar) prevent oxidation side reactions. Use 2-mercaptopyridine as a nucleophile and activate the propyl linker with a leaving group (e.g., tosylate). Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and purify via flash chromatography . For scalability, consider flow chemistry to enhance mixing and reduce byproducts .
Q. How does the disulfide bond in the pyridinyldithio group influence cellular uptake and target binding?
- Methodology : Compare intracellular trafficking (e.g., confocal microscopy with fluorescent analogs) of the intact compound versus reduced forms (post-glutathione treatment). Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify binding affinity changes upon disulfide cleavage to receptors like streptavidin (via biotin mimicry) .
Q. What computational models predict the compound’s interaction with enzymatic targets (e.g., biotin-dependent carboxylases)?
- Methodology : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using the crystal structure of the target enzyme. Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Correlate in silico results with enzymatic inhibition assays (e.g., NADH-coupled monitoring for carboxylase activity) .
Q. How can the compound’s stability in biological matrices (e.g., plasma) be evaluated for pharmacokinetic studies?
- Methodology : Incubate the compound in human or animal plasma at 37°C, aliquot samples at timed intervals, and quantify degradation via LC-MS/MS. Use stabilization agents (e.g., EDTA for metalloprotease inhibition) to identify major degradation pathways. Compare half-life with analogs lacking the dithio group to isolate redox liability .
Contradictions and Considerations
- Density Discrepancies : Predicted density values range from 1.125 g/cm³ ( ) to 1.189 g/cm³ ( ). Always cross-validate computational data with pycnometry or X-ray diffraction .
- Stereochemical Impact : The (3aS,4S,6aR) configuration is critical for biotin-like binding. Synthesize and test enantiomers to isolate stereospecific bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
